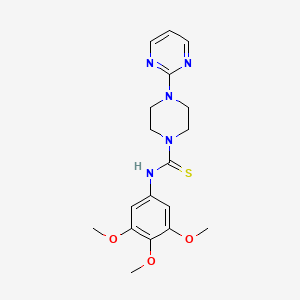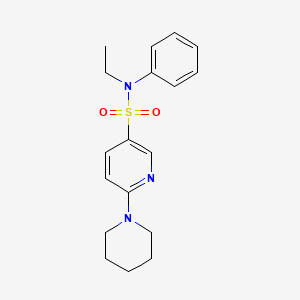![molecular formula C17H15N5OS B4237645 N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide, also known as MPTAT, is a novel compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. MPTAT is a member of the pyridine-triazine family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In vivo studies have shown that this compound has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide is its broad range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for the development of therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide. One area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in lab experiments and in the development of therapeutic agents.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-12-7-8-15(18-9-12)20-16(23)11-24-17-19-10-14(21-22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWWOYTMWZOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)
![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)
